N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)25-19-8-6-17(7-9-19)21(24)22-13-16-5-10-20-18(12-16)11-15(3)23(20)4/h5-12,14H,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFUIHIBRHDIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylindole and 4-isopropoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1,2-dimethylindole is reacted with 4-isopropoxybenzoyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds related to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide exhibit notable antimicrobial activity. For instance, derivatives of indole have been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL. These compounds not only demonstrate efficacy against bacterial strains but also show low cytotoxicity, making them promising candidates for further development in antimicrobial therapies .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µg/mL) | Cytotoxicity |
|---|---|---|---|
| This compound | MRSA | ≤ 0.25 | Low |
| Indole derivative 26 | MRSA | ≤ 0.25 | Non-toxic |
| Indole derivative 32 | MRSA | 4 | Non-toxic |
Neuropharmacological Applications
The structural characteristics of this compound suggest potential applications in neuropharmacology. Indole derivatives have been studied for their interactions with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in various neurological disorders. Research indicates that these compounds could serve as agonists or antagonists, potentially leading to new treatments for conditions such as depression and anxiety .
Antifungal Activity
In addition to antibacterial properties, certain derivatives of indole structures have shown antifungal activity against pathogens like Cryptococcus neoformans. The exploration of these compounds could lead to novel antifungal agents that are less toxic to human cells while effectively targeting fungal infections .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. Structure-activity relationship studies are crucial for understanding how modifications to the indole structure affect its pharmacological properties. For example, halogen substitutions on the indole ring have been correlated with increased antimicrobial potency .
Table 2: Structure Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Halogen substitution on indole | Increased antimicrobial potency |
| Phenethyl substituent on imidazole | Enhanced selectivity against MRSA |
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs fall into two categories: indole derivatives and benzamide-containing molecules . Below is a detailed comparison with key compounds from these classes.
Comparison with Benzimidazole Derivatives
Benzimidazole derivatives, such as N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide (B8) (Fig. 1, ), share functional similarities but differ in core structure and substituent effects:
Key Findings :
- The isopropoxy group enhances lipophilicity compared to B1’s methoxy group, which may improve membrane permeability but reduce aqueous solubility.
- Biological activity diverges: Benzimidazoles (B1, B8) show antifungal and anticancer properties, while the indole-benzamide hybrid’s activity remains speculative without direct experimental validation.
Chromatographic Behavior vs. Benzamide Analogs
Chromatographic studies of benzamide derivatives, such as N-(3,5-dinitrobenzoyl)alanine methyl ester and related compounds (Fig. 4, ), reveal that substituents significantly impact separation factors (α) on chiral stationary phases (CSPs):
| Compound | Separation Factor (α)* | Key Substituent | Coverage Density Impact |
|---|---|---|---|
| N-(3,5-dinitrobenzoyl)alanine methyl ester | 1.8–2.1 | Nitro groups + alanine | Higher α on non-end-capped CSPs |
| Target Compound | Not reported | Isopropoxy + dimethylindole | Likely low α due to steric bulk |
Key Findings :
- The target compound’s isopropoxy group and dimethylindole may reduce chromatographic resolution compared to smaller benzamide analogs, as steric hindrance could limit interactions with CSPs .
- Nitro-substituted benzamides exhibit higher α values due to strong π-π interactions, a feature absent in the target molecule.
Biological Activity
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. The general formula can be represented as follows:
This structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. These compounds have been shown to modulate immune responses and enhance the efficacy of existing cancer therapies.
Key Findings:
- Mechanism of Action: Compounds acting on prostaglandin E2 receptors (EP2 and EP4) have demonstrated the ability to inhibit tumor growth and promote apoptosis in cancer cells .
- Synergistic Effects: When combined with other treatments like chemotherapy or immunotherapy (e.g., PD1 inhibitors), these compounds can enhance therapeutic outcomes in various cancers including melanoma and lung cancer .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that certain indole derivatives possess activity against resistant bacterial strains.
Research Insights:
- Activity Against MRSA: Indole-based compounds have been identified with minimal inhibitory concentrations (MIC) effective against methicillin-resistant Staphylococcus aureus (MRSA). For instance, some analogues showed MIC values as low as 0.25 µg/mL, indicating strong antibacterial properties without significant cytotoxicity .
- Broad Spectrum: Other studies suggest that similar structures may also exhibit antifungal activity against pathogens like Cryptococcus neoformans .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Pathogen/Cell Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| N-(1,2-dimethyl-1H-indol-5-yl)methyl derivative | MRSA | ≤ 0.25 | Non-toxic to human cells |
| 5-Phenyl-1H-imidazole | Cryptococcus neoformans | ≤ 0.25 | Selective antifungal |
| Indole derivative | Various cancer cell lines | Varies | Modulates immune response |
Case Study 1: Anticancer Efficacy
In a study published in Oncoimmunology, researchers evaluated the effects of indole derivatives on tumor growth in murine models. The results demonstrated a significant reduction in tumor size when treated with compounds targeting EP2 and EP4 receptors, suggesting a promising avenue for cancer therapy .
Case Study 2: Antimicrobial Screening
A screening campaign assessed various indole derivatives against a panel of bacterial pathogens. Compounds exhibiting MIC values below 0.5 µg/mL were further evaluated for cytotoxicity against human cell lines, confirming their potential as safe antimicrobial agents .
Q & A
Basic: What are the common synthetic routes for preparing N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-isopropoxybenzamide, and what reaction conditions optimize yield?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
- Amide coupling : Reacting 4-isopropoxybenzoic acid derivatives with amines (e.g., indole-methylamine intermediates) using coupling agents like EDC·HCl and DMAP in chloroform under reflux (16–24 hours, yields ~79%) .
- Functional group modifications : For example, introducing the isopropoxy group via nucleophilic substitution or protecting-group strategies (e.g., tert-butyloxycarbonyl for amine protection) .
- Purification : Column chromatography with hexane/ethyl acetate (3:1) or recrystallization to achieve >95% purity .
Advanced: How can regioselectivity challenges in synthesizing the indole-methylamine intermediate be addressed?
Methodological Answer:
Regioselectivity during indole functionalization is critical. Strategies include:
- Directed ortho-metalation : Using lithium bases to direct methylation at the 5-position of the indole ring .
- Catalytic C–H activation : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install methyl groups selectively .
- Computational modeling : DFT calculations to predict steric/electronic effects influencing substitution patterns .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) to confirm substituent positions and amide bond formation .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M-H]⁻ peak at m/z 270.2) .
- HPLC : Reverse-phase chromatography (C18 column) with UV detection for purity assessment .
Advanced: How can advanced spectroscopic methods resolve ambiguities in stereochemistry or tautomerism?
Methodological Answer:
- 2D NMR (NOESY/ROESY) : To detect spatial proximity of protons (e.g., distinguishing between rotamers in the benzamide group) .
- X-ray crystallography : For unambiguous determination of crystal packing and molecular conformation .
- Dynamic NMR studies : To observe tautomeric equilibria (e.g., indole NH proton exchange rates) .
Basic: What in vitro assays are suitable for initial screening of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., IC50 determination) .
Advanced: How can contradictory data on biological activity across studies be reconciled?
Methodological Answer:
Contradictions may arise from:
- Structural analogs : Subtle differences (e.g., isopropoxy vs. propoxy groups) alter lipophilicity and target affinity .
- Assay conditions : Variations in buffer pH, DMSO concentration, or cell passage number affect results. Standardize protocols (e.g., CLIA guidelines) .
- Off-target effects : Use CRISPR-Cas9 knockout models or isoform-specific inhibitors to validate target specificity .
Basic: How does the isopropoxy group influence physicochemical properties compared to other alkoxy substituents?
Methodological Answer:
The isopropoxy group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to methoxy, improving membrane permeability .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to steric hindrance .
- Solubility : Reduced aqueous solubility vs. hydroxy or amino groups, necessitating formulation with cyclodextrins .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., benzamide binding to ATP pockets) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantify affinity changes for substituent modifications (e.g., methyl vs. ethyl groups) .
Basic: How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Methodological Answer:
- Core modifications : Compare indole vs. benzothiophene cores for target engagement .
- Substituent libraries : Synthesize analogs with varied alkoxy groups (e.g., isopropoxy, cyclopropoxy) and measure IC50 shifts .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., benzamide carbonyl) using MOE software .
Advanced: What strategies address poor solubility in pharmacokinetic studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters or glycosides for enhanced aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
- Co-crystallization : With co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
